molecular formula C6H14N4O3 B1194719 N(5)-Hydroxy-L-arginine CAS No. 42599-90-6

N(5)-Hydroxy-L-arginine

Cat. No. B1194719
CAS RN: 42599-90-6
M. Wt: 190.2 g/mol
InChI Key: KWDSFGYQALRPMG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(delta)-hydroxy-L-arginine is a hydroxy-L-arginine and a non-proteinogenic L-alpha-amino acid.

Scientific Research Applications

Synthesis and Biosynthetic Pathways

  • N(5)-Hydroxy-L-arginine is an intermediate in the biosynthesis of non-proteinogenic amino acids like capreomycidine, and its synthesis can be used for studying complex natural products (Lemke, Büschleb, & Ducho, 2010).

Role in Nitric Oxide Synthesis

  • The redox chemistry of N-hydroxy-L-arginine models has been explored to understand its metabolic fates in nitric oxide synthesis by nitric oxide synthase enzymes (Cho et al., 2003).

Biomedical Applications

  • L-arginine, which is related to N(5)-Hydroxy-L-arginine, is used in biomedical applications due to its bioactivity and biocompatibility. Studies on its interaction with hydroxyapatite offer insights into biomaterials research (Saranya et al., 2018).

Pharmacology

  • Understanding the pharmacology of L-arginine helps in comprehending the role of N(5)-Hydroxy-L-arginine in improving endothelial function and cardiovascular diseases (Böger & Bode-Böger, 2001).

Mechanism of Action in Enzymes

  • The enzymatic action of L-arginine, closely related to N(5)-Hydroxy-L-arginine, is crucial for the understanding of its interaction with enzymes like arginase and NO synthase, which is pivotal in arginine metabolism (Cox et al., 2001).

Systems Biology and Cancer Research

  • N(5)-Hydroxy-L-arginine plays a role in cancer cell proliferation and treatment, where its metabolism by arginase is studied for potential cancer treatments (Ahammad, 2018).

Immune Response Regulation

  • L-arginine metabolism, which involves N(5)-Hydroxy-L-arginine, is significant in immune responses, particularly in lymphocyte suppression pathways (Bronte & Zanovello, 2005).

Microbial Production and Metabolic Engineering

  • Microbial production of L-arginine, associated with N(5)-Hydroxy-L-arginine, involves metabolic engineering strategies for enhanced production in industrial applications (Shin & Lee, 2014).

Inhibitory Mechanisms in Arginase Activity

  • Studies on inhibitors of arginase, which use N(5)-Hydroxy-L-arginine, provide insights into the enzyme's structure and its inhibition mechanisms (Cama et al., 2004).

Cancer Research

  • Research on arginine, related to N(5)-Hydroxy-L-arginine, delves into its roles in cell metabolism and its potential implications in cancer treatment (Lind, 2004).

Antiproliferative Effects in Cancer Cells

  • N(5)-Hydroxy-L-arginine's derivatives, such as NOHA, have been studied for their antiproliferative effects and induction of apoptosis in specific cancer cells (Singh et al., 2000).

properties

CAS RN

42599-90-6

Product Name

N(5)-Hydroxy-L-arginine

Molecular Formula

C6H14N4O3

Molecular Weight

190.2 g/mol

IUPAC Name

(2S)-2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoic acid

InChI

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-10(13)6(8)9/h4,13H,1-3,7H2,(H3,8,9)(H,11,12)/t4-/m0/s1

InChI Key

KWDSFGYQALRPMG-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN(C(=N)N)O

SMILES

C(CC(C(=O)O)N)CN(C(=N)N)O

Canonical SMILES

C(CC(C(=O)O)N)CN(C(=N)N)O

synonyms

N(5)-hydroxy-L-arginine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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